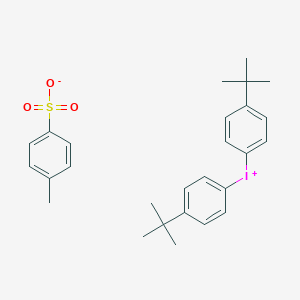

Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate

Description

Properties

IUPAC Name |

bis(4-tert-butylphenyl)iodanium;4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26I.C7H8O3S/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;1-6-2-4-7(5-3-6)11(8,9)10/h7-14H,1-6H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJFJTOGXLEPIV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33IO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate CAS number and properties

An In-Depth Technical Guide to Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a diaryliodonium salt that has garnered significant attention in various fields of chemical synthesis and materials science. Its primary role is as a photoacid generator (PAG), a compound that upon irradiation with light, produces a strong acid. This property makes it an invaluable tool in a multitude of applications, including photolithography for the manufacturing of microelectronics, cationic polymerization for the production of polymers and coatings, and as a reagent in organic synthesis. This guide provides a comprehensive overview of its properties, synthesis, mechanism of action, and key applications, tailored for professionals in research and development.

Part 1: Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective and safe use.

Chemical Structure and Identifiers:

-

Chemical Name: this compound

-

CAS Number: 131717-99-2[1]

-

Molecular Formula: C₂₇H₃₃IO₃S[1]

-

Molecular Weight: 564.52 g/mol [1]

-

InChI Key: UEJFJTOGXLEPIV-UHFFFAOYSA-M[1]

Physical Properties:

| Property | Value | Source |

| Appearance | White to pale cream crystals or powder | [2] |

| Melting Point | 237-240 °C (decomposes) | [1] |

| λmax | 202 nm | [1] |

| Solubility | PGMEA: <1%, γ-butyrolactone: ~10%, ethyl lactate: ~10% | [1] |

Part 2: Synthesis of Diaryliodonium Salts

Representative One-Pot Synthesis of a Diaryliodonium Salt:

This protocol is adapted from the synthesis of Bis(4-tert-butylphenyl)iodonium triflate and serves as an illustrative example.[3][4]

Materials:

-

Iodine

-

Dichloromethane (CH₂Cl₂)

-

m-Chloroperbenzoic acid (m-CPBA)

-

t-Butylbenzene

-

Trifluoromethanesulfonic acid (TfOH)

-

Distilled water

-

Diethyl ether

Procedure:

-

A round-bottomed flask equipped with a magnetic stir bar is charged with iodine and dichloromethane.

-

m-Chloroperbenzoic acid (m-CPBA) is added to the solution, and the mixture is stirred for approximately 10 minutes.

-

t-Butylbenzene is added, and the flask is cooled to 0 °C in an ice bath.

-

Trifluoromethanesulfonic acid (TfOH) is added slowly to the cooled mixture over 5 minutes. A color change to a darker purple/black is observed.

-

The reaction mixture is then stirred at room temperature for 20 minutes, during which a precipitate will form.

-

The reaction mixture is transferred to a separatory funnel containing distilled water. The flask is rinsed with dichloromethane, and the rinses are added to the separatory funnel.

-

After thorough mixing, the aqueous layer is separated, and the organic phase is washed with additional distilled water.

-

The organic extract is evaporated under reduced pressure to yield a residue.

-

The residue is washed with cold diethyl ether and then filtered to collect the solid product.

-

The solid is dried under vacuum to afford the diaryliodonium salt as a white solid.

Causality Behind Experimental Choices:

-

m-CPBA as an Oxidant: m-CPBA is a powerful oxidizing agent that oxidizes iodine to a more electrophilic species, which is necessary for the subsequent iodination of the aromatic ring.

-

Slow Addition of TfOH at 0 °C: The reaction with trifluoromethanesulfonic acid is highly exothermic. Slow addition at a reduced temperature is crucial to control the reaction rate and prevent the solvent from boiling.[3][4]

-

Aqueous Workup: The washing steps with distilled water are essential to remove the trifluoromethanesulfonic acid and other water-soluble byproducts.[3]

Part 3: Mechanism of Action as a Photoacid Generator

The utility of this compound stems from its ability to generate a strong acid upon exposure to ultraviolet (UV) light. This process is fundamental to its applications in photolithography and cationic polymerization.

Photolytic Acid Generation:

Upon absorption of a photon of UV light, the diaryliodonium salt undergoes photolysis. The primary photochemical event is the homolytic or heterolytic cleavage of the carbon-iodine bond. This generates highly reactive intermediates, including a radical cation. This reactive species can then abstract a hydrogen atom from the surrounding environment (e.g., solvent or polymer matrix) to produce a strong Brønsted acid, in this case, p-toluenesulfonic acid.[5]

Caption: Photolytic acid generation from a diaryliodonium salt.

Part 4: Applications in Research and Industry

The photogenerated acid from this compound acts as a catalyst for a variety of chemical transformations, making it a versatile tool in several high-technology fields.

Cationic Polymerization

Diaryliodonium salts are highly effective photoinitiators for cationic polymerization. The photogenerated acid can initiate the polymerization of a wide range of monomers, including epoxides, vinyl ethers, and styrenes.[5] This is particularly advantageous as cationic polymerization is not inhibited by oxygen, unlike free-radical polymerization.[6]

Illustrative Protocol for Cationic Polymerization of an Epoxy Resin:

This protocol is a representative example and may require optimization for specific monomers and applications.

Materials:

-

Epoxy monomer (e.g., Bisphenol A diglycidyl ether)

-

This compound (1-3 wt%)

-

Solvent (if necessary, e.g., propylene carbonate)

-

UV light source (e.g., medium-pressure mercury lamp)

Procedure:

-

Prepare a formulation by dissolving the this compound in the epoxy monomer. Gentle heating and stirring may be required to ensure complete dissolution. If a solvent is used, it should be added at this stage.

-

Apply a thin film of the formulation onto a substrate using a suitable technique (e.g., spin coating, drawdown bar).

-

Expose the coated substrate to a UV light source. The exposure time will depend on the intensity of the light source, the concentration of the PAG, and the desired degree of curing.

-

Monitor the curing process by assessing the tackiness of the film or by using analytical techniques such as Fourier-transform infrared (FTIR) spectroscopy to follow the disappearance of the epoxy group absorption band.

Caption: Workflow for cationic polymerization initiated by a photoacid generator.

Photolithography

In the field of microelectronics, photolithography is used to pattern semiconductor wafers. Chemically amplified photoresists, which contain a PAG like this compound, are a key component of this process.[5]

Mechanism in a Chemically Amplified Photoresist:

-

Exposure: A thin film of the photoresist, containing the PAG and a polymer with acid-labile protecting groups, is exposed to a pattern of UV light.

-

Acid Generation: In the exposed regions, the PAG generates p-toluenesulfonic acid.

-

Post-Exposure Bake (PEB): The wafer is heated, and the photogenerated acid catalyzes the cleavage of the acid-labile protecting groups on the polymer backbone. This is the "amplification" step, as a single acid molecule can deprotect multiple polymer chains.

-

Development: The chemical properties of the polymer are altered in the exposed regions. For a positive-tone resist, the deprotected polymer becomes soluble in an aqueous alkaline developer, allowing for the selective removal of the exposed areas and the transfer of the pattern to the substrate.[5]

A study on the photolytic transformation of the bis-(4-tert-butyl phenyl)-iodonium cation under simulated industrial photolithography conditions (254-nm irradiation) showed a rapid reaction with a half-life of 39.2 seconds.[7] At a UV dosage relevant to semiconductor photolithography (25 mJ cm⁻²), it was estimated that 33% of the compound was transformed.[7]

Part 5: Safety and Handling

While this compound is not considered hazardous by the US OSHA Hazard Communication Standard 2024, proper laboratory safety practices should always be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid creating dust. Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. It is light-sensitive and should be protected from light.

-

In case of contact:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth with water.

-

Part 6: Environmental Considerations

Research into the environmental fate of diaryliodonium PAGs is ongoing. A study on the photolysis of the bis-(4-tert-butyl phenyl)-iodonium cation identified several aromatic and hydrophobic photoproducts, including tert-butyl benzene and tert-butyl iodobenzene.[7] Some of these photoproducts exhibited higher acute microbial toxicity than the parent compound, and their increased hydrophobicity suggests a potential for bioaccumulation.[7] This underscores the importance of proper waste disposal and the consideration of environmental impact in the application of these materials.

References

-

Efficient One-Pot Synthesis of Bis(4-Tert-Butylphenyl) Iodonium Triflate. SciSpace. Available at: [Link]

-

“Characterization and Optimization of Photoacid Generators for use in poly(propylene carbonate) Sacrificial Polymer Systems”. Available at: [Link]

-

Efficient One-Pot Synthesis of Bis(4- Tert -Butylphenyl) Iodonium Triflate. ResearchGate. Available at: [Link]

-

A New Synthesis of Bis (4-tert-butylphenyl) Iodonium Hexafluoroantimonate; a Known Catalyst for Photopolymerization. DigitalCommons@SHU. Available at: [Link]

-

Fate of bis-(4-tert-butyl phenyl)-iodonium under photolithography relevant irradiation and the environmental risk properties of the formed photoproducts. PubMed. Available at: [Link]

- Method of purifying photoacid generators for use in photoresist compositions. Google Patents.

-

This compound, Electronic grade, 99+% (metals basis). Thermo Fisher Scientific. Available at: [Link]

-

Technical Information About Photo Acid Generators. San-Apro Ltd. Available at: [Link]

-

Novel photo acid generator for cationic polymerization and Resist Technology. TU Wien. Available at: [Link]

Sources

- 1. This compound electronic grade, = 99 trace metals 131717-99-2 [sigmaaldrich.com]

- 2. This compound, Electronic grade, 99+% (metals basis) 1 g [thermofisher.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Technical Information About Photo Acid Generators - San Apro [san-apro.co.jp]

- 6. tuwien.at [tuwien.at]

- 7. Fate of bis-(4-tert-butyl phenyl)-iodonium under photolithography relevant irradiation and the environmental risk properties of the formed photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate

An In-Depth Technical Guide to Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate: Properties, Mechanisms, and Applications

Introduction

This compound is a diaryliodonium salt that has established itself as a cornerstone compound in the field of polymer science and photolithography. As a highly efficient cationic photoinitiator, more specifically a photoacid generator (PAG), it is instrumental in processes that rely on radiation-induced polymerization. Upon exposure to ultraviolet (UV) light, it generates a strong Brønsted acid, which subsequently catalyzes a variety of chemical transformations. Its robust performance, characterized by high curing speeds and excellent thermal stability, has made it indispensable in advanced manufacturing sectors, including microelectronics, protective coatings, and additive manufacturing. This guide provides a comprehensive overview of its physicochemical properties, the underlying chemistry of its function, its principal applications, and practical experimental considerations for researchers and industry professionals.

Core Physicochemical Properties and Identification

The molecular architecture of this compound is key to its function. The large, symmetric diaryliodonium cation provides thermal stability and dictates its UV absorption characteristics, while the bulky tert-butyl groups enhance its solubility in common organic media and its compatibility with various resin systems.[1] The p-toluenesulfonate anion is a non-nucleophilic counter-ion that, upon photolysis, yields p-toluenesulfonic acid, a strong acid capable of initiating cationic polymerization without terminating the growing polymer chains.

Table 1: Chemical Identification

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 131717-99-2 | |

| Molecular Formula | C₂₇H₃₃IO₃S | [2] |

| Molecular Weight | 564.52 g/mol | |

| IUPAC Name | bis(4-tert-butylphenyl)iodanium; 4-methylbenzenesulfonate | [3] |

| InChI Key | UEJFJTOGXLEPIV-UHFFFAOYSA-M |

| SMILES String | Cc1ccc(cc1)S([O-])(=O)=O.CC(C)(C)c2ccc([I+]c3ccc(cc3)C(C)(C)C)cc2 | |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Reference |

|---|---|---|

| Appearance | White to pale cream crystals or powder | [2][4] |

| Melting Point | 237-240 °C | [2] |

| UV Absorption Max (λₘₐₓ) | 202 nm |

| Solubility | γ-butyrolactone: ~10% Ethyl lactate: ~10% PGMEA: <1% | |

The Mechanism of Photoacid Generation

The primary function of this compound is to convert light energy into chemical energy in the form of a potent acid. This process, known as photolysis, is remarkably efficient and forms the basis of its utility. The trustworthiness of this compound in industrial applications stems from the predictable and rapid nature of this photochemical transformation.

Upon absorption of UV photons (typically in the deep UV range, though it can be sensitized to longer wavelengths), the iodonium salt is promoted to an excited state. From this state, it undergoes irreversible cleavage of the carbon-iodine bonds. This decomposition can proceed through two primary pathways:

-

Homolytic Cleavage: The C-I bond breaks to form an aryliodinium radical cation and an aryl radical. This is a common pathway for diaryliodonium salts.

-

Heterolytic Cleavage: The C-I bond breaks to form an aryl cation and an iodoarene.

Regardless of the exact initial cleavage pathway, a cascade of subsequent reactions involving the solvent or monomer (generically represented as R-H) rapidly ensues. The critical outcome is the generation of a proton (H⁺) which immediately associates with the p-toluenesulfonate anion (TsO⁻) to form the superacid, p-toluenesulfonic acid (TsOH). This photogenerated acid is the true catalytic species that drives subsequent chemical reactions like polymerization or deprotection.[5][6][7]

The overall transformation can be summarized as follows: (tBuPh)₂I⁺TsO⁻ + R-H --(hν)--> tBuPh-I + tBuPh + R• + TsOH

Key Applications and Field-Proven Insights

The utility of this compound spans several high-technology fields. Its selection over other PAGs is often dictated by its high thermal stability (allowing for pre-baking in photoresist applications), efficiency, and the specific properties of the photogenerated acid.

Cationic UV Curing

In the formulation of inks, coatings, and adhesives, this iodonium salt is a photoinitiator of choice for cationic polymerization. Unlike free-radical polymerization, cationic polymerization is not inhibited by oxygen, allowing for rapid curing in ambient environments. The process is particularly effective for monomers such as epoxies and oxetanes.

-

Mechanism of Action: The photogenerated p-toluenesulfonic acid protonates the oxygen atom of an epoxy ring, activating it toward nucleophilic attack by another monomer unit. This ring-opening polymerization propagates until the reactive species is terminated, resulting in a highly cross-linked, durable polymer network.

-

Expertise & Insights: The choice of the p-toluenesulfonate anion is critical. It is non-nucleophilic, meaning it will not terminate the growing polymer chain, leading to higher molecular weight polymers and more complete curing. This results in coatings with superior hardness, chemical resistance, and adhesion. Its low volatility and minimal odor are significant advantages for workplace safety compared to some other photoinitiators.[1]

Microelectronics and Photolithography

This compound is a key component in chemically amplified (CA) photoresists, which are fundamental to manufacturing modern semiconductors.[5] In this context, the PAG is blended with a polymer resin that has acid-labile protecting groups.

-

Workflow:

-

Coating: The CA resist formulation is spin-coated onto a silicon wafer.

-

Exposure: The wafer is exposed to deep UV light through a photomask, transferring the desired circuit pattern into the resist. Only the exposed regions generate p-toluenesulfonic acid.

-

Post-Exposure Bake (PEB): The wafer is gently heated. In the exposed regions, the photogenerated acid diffuses and catalytically cleaves the acid-labile protecting groups on the polymer backbone. A single acid molecule can deprotect hundreds of sites, providing the "chemical amplification."

-

Development: The change in the polymer's chemical structure leads to a difference in solubility. A developer solvent is used to wash away either the exposed (positive-tone) or unexposed (negative-tone) regions, revealing the pattern.

-

-

Authoritative Grounding: The high thermal stability of the salt is crucial, as it must withstand the pre-bake step (to drive off solvent) without decomposing, yet efficiently generate acid upon UV exposure. The generation of a strong, non-volatile acid ensures sharp, well-defined features essential for high-resolution patterning.[1][8]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound | C27H33IO3S | CID 16216932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. H55188.03 [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Fate of bis-(4-tert-butyl phenyl)-iodonium under photolithography relevant irradiation and the environmental risk properties of the formed photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. digitalcommons.sacredheart.edu [digitalcommons.sacredheart.edu]

Synthesis and mechanism of Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate

An In-depth Technical Guide to the Synthesis and Mechanism of Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate

This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, reaction mechanism, characterization, and applications of this compound. This guide emphasizes the causality behind experimental choices and provides actionable protocols grounded in authoritative literature.

Introduction: The Significance of Diaryliodonium Salts

Diaryliodonium salts are hypervalent iodine(III) compounds that have emerged as powerful and versatile reagents in modern organic synthesis.[1] Characterized by the general structure [Ar₂I]⁺X⁻, these salts are highly effective electrophilic arylating agents, offering a milder and often more sustainable alternative to traditional organometallic reagents.[2] Their stability, ease of handling, and unique reactivity have made them indispensable in forming carbon-carbon and carbon-heteroatom bonds.[3]

This compound is a symmetric diaryliodonium salt of particular interest. The sterically demanding tert-butyl groups enhance its stability and influence its reactivity. It finds significant application as a photoacid generator (PAG) in photopolymerization processes and as a robust arylating agent in various synthetic transformations, including transition-metal-catalyzed cross-coupling reactions.[2][4] This guide focuses on a prevalent and efficient one-pot synthesis that makes this valuable reagent readily accessible.

Synthesis: A Modern One-Pot Approach

Modern synthetic strategies have moved away from multi-step procedures towards more efficient, atom-economical one-pot syntheses.[5] The direct synthesis of symmetric diaryliodonium salts from an arene and molecular iodine is a prime example of this progress, circumventing the need for pre-functionalized iodoarenes.[6]

The most reliable and scalable method involves the oxidation of iodine in the presence of tert-butylbenzene and p-toluenesulfonic acid (TsOH).[7][8] The oxidant of choice is often meta-chloroperbenzoic acid (m-CPBA), a readily available and effective reagent.[9] TsOH serves a dual role: it provides the acidic medium necessary for the reaction and acts as the source of the tosylate counter-anion.[10]

Causality of Experimental Design

-

Choice of Oxidant: m-CPBA is a powerful oxidant capable of converting iodine(I) to the highly electrophilic iodine(III) state required for the reaction. Alternatives like Oxone can also be employed, often in conjunction with a strong acid like sulfuric acid.[1][11]

-

Role of Acid: A strong acid is crucial for activating the oxidized iodine intermediate, making it sufficiently electrophilic to react with the arene. Using TsOH is advantageous as it directly incorporates the desired, non-nucleophilic tosylate anion.[7]

-

Solvent System: Dichloromethane is a common solvent due to its ability to dissolve the reactants and its relative inertness under the reaction conditions.[9] For certain substrates, co-solvents like 2,2,2-trifluoroethanol (TFE) can enhance reaction rates and yields.[7]

-

Temperature Control: The initial addition of the strong acid (trifluoromethanesulfonic acid in some protocols, which is analogous to TsOH's role) is highly exothermic. Cooling the reaction mixture to 0 °C is a critical safety and control measure to prevent the solvent from boiling and to ensure a controlled reaction rate.[9]

Tabulated Synthesis Data

The following table summarizes typical conditions and outcomes for the one-pot synthesis of symmetric diaryliodonium salts, highlighting the efficiency of the m-CPBA/TsOH system.

| Iodine Source | Arene | Oxidant | Acid/Anion Source | Solvent | Temp. | Time | Yield | Reference |

| I₂ | t-Butylbenzene | m-CPBA | TfOH* | CH₂Cl₂ | 0°C to RT | 20 min | 79% | [6][9] |

| I₂ | Anisole | m-CPBA | TsOH | CH₂Cl₂ | RT | 2 h | 89% | [7] |

| Aryl Iodide | Arene | m-CPBA | TsOH | CH₂Cl₂/TFE | 80°C | 0.5-2 h | 65-85% | [7] |

| Arene | Arene | Oxone | H₂SO₄ | CH₂Cl₂ | RT | 12 h | 60-85% | [1] |

Note: The highly reliable large-scale synthesis of the triflate analogue is presented; the tosylate synthesis follows a similar principle with TsOH.[9]

Detailed Experimental Protocol

This protocol is adapted from a verified large-scale synthesis of the analogous triflate salt, demonstrating a robust and reproducible method.[6][9]

Materials:

-

Iodine (I₂)

-

meta-Chloroperbenzoic acid (m-CPBA, ~75%)

-

tert-Butylbenzene

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether (Et₂O)

-

Deionized water

Procedure:

-

Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer, add iodine (1.0 eq).

-

Dissolution & Oxidation: Add dichloromethane to dissolve the iodine, forming a purple solution. Add m-CPBA (approx. 3.0 eq) in one portion and stir for 10 minutes.

-

Arene Addition: Add tert-butylbenzene (approx. 4.0 eq) to the mixture.

-

Acidification: Cool the flask to 0 °C using an ice-water bath. Slowly add a solution of p-toluenesulfonic acid monohydrate (~5.0 eq) in a minimal amount of a suitable solvent, or add it portion-wise as a solid, over 5-10 minutes. Caution: This addition is exothermic. A color change from purple to a dark slurry is typically observed.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature. The reaction is often complete within 30-60 minutes, indicated by a color change to grey or off-white as a precipitate of m-chlorobenzoic acid forms.

-

Workup: Transfer the reaction mixture to a separatory funnel containing deionized water. Rinse the flask with additional dichloromethane and add it to the funnel. Mix thoroughly and separate the layers. Wash the organic layer with water again.

-

Isolation: Evaporate the organic solvent under reduced pressure to yield a residue.

-

Precipitation & Purification: Add cold diethyl ether to the residue to induce precipitation of the product. Stir the resulting slurry in the cold for 15-30 minutes. Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pure this compound.

Experimental Workflow Diagram

Caption: One-pot synthesis workflow for this compound.

Reaction Mechanism

The formation of diaryliodonium salts proceeds through the oxidation of an iodine(I) species to an electrophilic iodine(III) intermediate, followed by an electrophilic aromatic substitution (SEAr) reaction.

Step 1: In Situ Formation and Oxidation of Iodoarene Initially, molecular iodine reacts with tert-butylbenzene under acidic conditions to form 4-iodo-tert-butylbenzene. The m-CPBA then oxidizes the iodine(I) center of this iodoarene to a hypervalent iodine(III) species. In the presence of TsOH, this forms a highly reactive intermediate, postulated as a [hydroxy(tosyloxy)iodo]arene, ArI(OH)OTs.[12]

Step 2: Electrophilic Aromatic Substitution (SEAr) The ArI(OH)OTs intermediate is a potent electrophile. A second molecule of tert-butylbenzene acts as a nucleophile, attacking the electrophilic iodine(III) center. The attack occurs at the para position relative to the existing tert-butyl group, which is a strong ortho-, para-directing group. Steric hindrance favors the para attack. This step forms a Wheland-type intermediate.

Step 3: Deprotonation and Product Formation A weak base (such as water or the tosylate anion) removes the proton from the sp³-hybridized carbon of the Wheland intermediate, restoring aromaticity to the ring and yielding the final bis(4-tert-butylphenyl)iodonium cation with its tosylate counter-anion.

Mechanistic Pathway Diagram

Caption: Mechanism of diaryliodonium tosylate formation via an iodine(III) intermediate.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized product. The primary methods include NMR spectroscopy, IR spectroscopy, and melting point analysis.

| Technique | Data Type | Expected Value / Observation | Reference |

| ¹H NMR | Chemical Shift (δ) | Aromatic Protons: Doublet of doublets (AA'BB' system) around 7.5-8.5 ppm. tert-Butyl Protons: Singlet around 1.3 ppm. Tosyl Protons: Aromatic doublet of doublets and a methyl singlet (~2.3 ppm). | [13] |

| ¹³C NMR | Chemical Shift (δ) | Aromatic & Aliphatic Carbons: Peaks expected at ~31.0 (C(CH₃)₃), ~35.2 (C(CH₃)₃), and in the aromatic region ~110-160 ppm. | [13] |

| IR | Wavenumber (cm⁻¹) | Aromatic C-H stretch (~3100-3000), Aliphatic C-H stretch (~2960), Aromatic C=C stretch (~1580, 1480), Strong S=O and C-F stretches from the anion. A peak near 820 cm⁻¹ is indicative of para-substitution. | [9][13] |

| Melting Point | Temperature (°C) | 237-240 °C |

Applications in Research and Development

This compound is not merely a synthetic curiosity; it is a workhorse reagent with diverse applications.

-

Arylating Agent: As a powerful electrophile, it is used to transfer the 4-tert-butylphenyl group to a wide range of nucleophiles, including carbanions, amines, and phenols, often under mild, transition-metal-free conditions.[14]

-

Cross-Coupling Reactions: Diaryliodonium salts are excellent partners in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[15][16] They can act as alternatives to aryl halides or triflates, sometimes offering enhanced reactivity.[17][18]

-

Photoacid Generators (PAGs): Upon irradiation with UV light, iodonium salts undergo photolysis to generate a strong Brønsted acid (in this case, p-toluenesulfonic acid). This property is harnessed in photolithography, 3D printing, and the curing of coatings and adhesives to initiate cationic polymerization.[2][4]

-

Precursors to Aryne Intermediates: With appropriate ortho-substituents, diaryliodonium salts can serve as precursors to highly reactive aryne intermediates, enabling access to complex molecular architectures.[19]

References

-

Zhu, M., Jalalian, N., & Olofsson, B. (2008). One-Pot Synthesis of Diaryliodonium Salts Using Toluenesulfonic Acid: A Fast Entry to Electron-Rich Diaryliodonium Tosylates and Triflates. Organic Chemistry Portal. Available at: [Link]

-

Pike, V. W., et al. (2011). Regiospecific syntheses of functionalized diaryliodonium tosylates via [hydroxy(tosyloxy)iodo]arenes generated in situ from (diacetoxyiodo)arenes. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Doobary, S., Kersting, L., Villo, P., Akter, M., & Olofsson, B. (2025). Sustainable and scalable one-pot synthesis of diaryliodonium salts. Royal Society of Chemistry. Available at: [Link]

-

Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts. PubMed Central. (2024). Available at: [Link]

-

Bielawski, M., Aili, D., & Olofsson, B. (2008). Fast and Regiospecific One-Pot Synthesis of Diaryliodonium Salts. Journal of Organic Chemistry. Available at: [Link]

-

Malmgren, J., Santoro, S., Jalalian, N., & Olofsson, B. (2017). One-Pot Synthesis of Unsymmetric Diaryliodonium Salts from Iodine and Arenes. Diva-portal.org. Available at: [Link]

-

Zhu, M., Jalalian, N., & Olofsson, B. (2008). One-Pot Synthesis of Diaryliodonium Salts Using Toluenesulfonic Acid: A Fast Entry to Electron-Rich Diaryliodonium Tosylates and Triflates. ResearchGate. Available at: [Link]

-

Bielawski, M. (2008). Diaryliodonium Salts. Diva-portal.org. Available at: [Link]

-

Postnikov, P. S., et al. (2016). Facile One-Pot Synthesis of Diaryliodonium Salts from Arenes and Aryl Iodides with Oxone. ChemistryOpen. Available at: [Link]

-

Bielawski, M. (2007). Efficient and High-Yielding Routes to Diaryliodonium Salts. Diva-portal.org. Available at: [Link]

-

Nickel-Catalyzed Cross-Coupling of Diaryliodoniums with Organoboronic Acids to Construct C(sp2) - C(sp2) Bonds. ResearchGate. (2024). Available at: [Link]

-

Malyshev, D. A., et al. (2018). One-pot synthesis of diaryliodonium salts from arenes and aryl iodides with Oxone–sulfuric acid. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Singhal, R., et al. (2023). Cyclic diaryliodonium salts: applications and overview. Royal Society of Chemistry. Available at: [Link]

-

Grelsson, H. (2017). Diaryliodonium Salts. DiVA portal. Available at: [Link]

-

Dohi, T. (2022). Diaryliodonium(III) Salts in One-Pot Double Functionalization of C–IIII and ortho C–H Bonds. Royal Society of Chemistry. Available at: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024). Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. (n.d.). Available at: [Link]

-

Bielawski, M., & Olofsson, B. (2009). Efficient One‐Pot Synthesis of Bis(4‐Tert‐Butylphenyl) Iodonium Triflate. Organic Syntheses. Available at: [Link]

-

Salvi, M. C. (2015). A New Synthesis of Bis (4-tert-butylphenyl) Iodonium Hexafluoroantimonate; a Known Catalyst for Photopolymerization. DigitalCommons@SHU. Available at: [Link]

-

Bielawski, M., & Olofsson, B. (2009). Efficient One-Pot Synthesis of Bis(4- Tert -Butylphenyl) Iodonium Triflate. ResearchGate. Available at: [Link]

-

Bonin, H., Fouquet, E., & Felpin, F. (2011). Aryl Diazonium versus Iodonium Salts: Preparation, Applications and Mechanisms for the Suzuki–Miyaura Cross-Coupling Reaction. Semantic Scholar. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. (n.d.). Available at: [Link]

-

This compound, Electronic grade, 99+% (metals basis). Fisher Scientific. (n.d.). Available at: [Link]

-

Bis 4-t-butyl Iodonium TPB. Hampford Research Inc. (2025). Available at: [Link]

-

Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Preprints.org. (2024). Available at: [Link]

Sources

- 1. BJOC - One-pot synthesis of diaryliodonium salts from arenes and aryl iodides with Oxone–sulfuric acid [beilstein-journals.org]

- 2. digitalcommons.sacredheart.edu [digitalcommons.sacredheart.edu]

- 3. diva-portal.org [diva-portal.org]

- 4. hampfordresearch.com [hampfordresearch.com]

- 5. Sustainable and scalable one-pot synthesis of diaryliodonium salts - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00774G [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. One-Pot Synthesis of Diaryliodonium Salts Using Toluenesulfonic Acid: A Fast Entry to Electron-Rich Diaryliodonium Tosylates and Triflates [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. preprints.org [preprints.org]

- 11. Facile One-Pot Synthesis of Diaryliodonium Salts from Arenes and Aryl Iodides with Oxone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regiospecific syntheses of functionalized diaryliodonium tosylates via [hydroxy(tosyloxy)iodo]arenes generated in situ from (diacetoxyiodo)arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Yoneda Labs [yonedalabs.com]

- 17. researchgate.net [researchgate.net]

- 18. Aryl Diazonium versus Iodonium Salts: Preparation, Applications and Mechanisms for the Suzuki–Miyaura Cross-Coupling Reaction | Semantic Scholar [semanticscholar.org]

- 19. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate: Molecular Structure, Weight, and Physicochemical Properties

Introduction

Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate is a diaryliodonium salt that has garnered significant interest within materials science and synthetic chemistry. As a member of the onium salt family, it is primarily recognized for its role as a photoacid generator (PAG). Upon exposure to ultraviolet radiation, it undergoes photolysis to produce a strong acid, which can then catalyze a variety of chemical transformations. This property is pivotal in applications such as photolithography for microelectronics manufacturing, cationic photopolymerization for coatings and adhesives, and in synthetic organic chemistry as a versatile arylation reagent. This guide provides a comprehensive overview of its molecular structure, molecular weight, and key physicochemical properties, offering valuable insights for researchers, scientists, and professionals in drug development and materials science.

Molecular Structure and Properties

The molecular structure of this compound consists of a bulky cationic diaryliodonium moiety, bis(4-tert-butylphenyl)iodonium, and a p-toluenesulfonate anion. The cation features a central iodine atom bonded to two 4-tert-butylphenyl groups. The large tert-butyl groups enhance the solubility of the salt in organic solvents and influence its thermal stability. The p-toluenesulfonate anion is a non-nucleophilic counterion that contributes to the overall stability of the salt and the strength of the photogenerated acid.

Key Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C27H33IO3S | [1][2][3] |

| Molecular Weight | 564.52 g/mol | [1][3][4] |

| CAS Number | 131717-99-2 | [4] |

| Linear Formula | [(CH3)3CC6H4]2IC6H4(SO3)CH3 | [4] |

| Melting Point | 237-240 °C (lit.) | [4] |

| Appearance | White to pale cream crystals or powder | [5] |

| Solubility | PGMEA: <1%, γ-butyrolactone: ~10%, Ethyl lactate: ~10% | [4] |

| λmax | 202 nm | [4] |

Molecular Structure Visualization

The following diagram illustrates the two-dimensional chemical structure of this compound, depicting the arrangement of the cationic and anionic components.

Caption: 2D structure of this compound.

Application Insight: Role as a Photoacid Generator

Diaryliodonium salts, such as the triflate analog Bis(4-tert-butylphenyl)iodonium triflate, are well-documented as efficient photoacid generators.[6][7][8] Upon irradiation with deep ultraviolet light, the carbon-iodine bond in the cation undergoes homolytic or heterolytic cleavage.[6] This process ultimately leads to the formation of a strong Brønsted acid. In the case of this compound, the generated acid would be p-toluenesulfonic acid. This photogenerated acid is crucial in chemically amplified photoresists, where it catalyzes deprotection reactions in the polymer matrix, leading to a change in solubility and the formation of precise nanoscale patterns in semiconductor manufacturing.[6]

The choice of the anion, in this case, p-toluenesulfonate, is critical as it influences the strength and diffusion characteristics of the photogenerated acid, which in turn affects the resolution and sensitivity of the lithographic process.

Experimental Protocol: General Procedure for Photopolymerization

The following is a generalized, step-by-step methodology for utilizing a diaryliodonium salt like this compound as a photoinitiator for cationic polymerization. This protocol is illustrative and may require optimization based on the specific monomer and desired properties of the final polymer.

-

Formulation Preparation:

-

In a light-protected vessel, dissolve the desired amount of this compound (typically 0.5-5% by weight) in the selected cationic polymerizable monomer (e.g., an epoxide or vinyl ether).

-

Gentle heating or sonication may be applied to facilitate dissolution. Ensure the mixture is homogeneous.

-

Optional: A sensitizer, such as a thioxanthone or anthracene derivative, can be added to the formulation to enhance the efficiency of the photoinitiation process, particularly when using light sources with longer wavelengths.

-

-

Coating and Application:

-

Apply a thin film of the formulation onto the desired substrate using a suitable technique such as spin-coating, doctor blading, or screen printing. The thickness of the film should be controlled to ensure uniform curing.

-

-

UV Exposure:

-

Expose the coated substrate to a UV light source (e.g., a broad-spectrum mercury lamp) with an appropriate wavelength and intensity.

-

The exposure time will depend on the concentration of the photoinitiator, the reactivity of the monomer, the film thickness, and the intensity of the UV source.

-

-

Curing and Post-Treatment:

-

During UV exposure, the photogenerated acid initiates the cationic polymerization of the monomer, leading to the formation of a cross-linked polymer network.

-

A post-exposure bake (PEB) at a controlled temperature may be necessary to complete the polymerization and enhance the properties of the cured film.

-

-

Characterization:

-

The properties of the cured polymer can be evaluated using various analytical techniques, such as Fourier-transform infrared spectroscopy (FTIR) to monitor monomer conversion, differential scanning calorimetry (DSC) to determine the glass transition temperature, and mechanical testing to assess the physical properties of the film.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for using this compound in a photopolymerization process.

Caption: General workflow for photopolymerization using a diaryliodonium salt.

Conclusion

This compound is a valuable compound with a well-defined molecular structure and weight. Its primary utility as a photoacid generator makes it a key component in advanced materials and manufacturing processes. Understanding its fundamental properties is essential for its effective application and for the development of new technologies that rely on photoinitiated chemical reactions. The data and protocols presented in this guide offer a solid foundation for researchers and professionals working in this dynamic field.

References

-

Fisher Scientific. This compound, Electronic grade, 99+% (metals basis). [Link]

-

Catsyn. Bis(4-tert-butylphenyl)iodonium triflate | CAS 84563-54-2. [Link]

-

PubChem. This compound. [Link]

-

PubChem. Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate. [Link]

-

Fisher Scientific. Bis(4-tert-butylphényl)iodonium p-toluènesulfonate, qualité électronique, 99 % (base des métaux), Thermo Scientific Chemicals 1 g. [Link]

-

ResearchGate. Efficient One-Pot Synthesis of Bis(4- Tert -Butylphenyl) Iodonium Triflate. [Link]

-

ResearchGate. The structures of PAGs: Sulfonium salts (Triphenylsulfonium triflate...). [Link]

-

DigitalCommons@SHU. A New Synthesis of Bis (4-tert-butylphenyl) Iodonium Hexafluoroantimonate; a Known Catalyst for Photopolymerization. [Link]

-

Hampford Research Inc. Bis 4-t-butyl Iodonium TPB. [Link]

Sources

- 1. This compound, Electronic grade, 99+% (metals basis) | Fisher Scientific [fishersci.ca]

- 2. This compound | C27H33IO3S | CID 16216932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bis(4-tert-butylphényl)iodonium p-toluènesulfonate, qualité électronique, 99 % (base des métaux), Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fr]

- 4. This compound electronic grade, = 99 trace metals 131717-99-2 [sigmaaldrich.com]

- 5. H55188.03 [thermofisher.com]

- 6. Bis(4-tert-butylphenyl)iodonium triflate | CAS 84563-54-2 | Catsyn [catsyn.com]

- 7. Bis(4-tert-butylphenyl)iodonium triflate electronic grade, = 99 trace metals 84563-54-2 [sigmaaldrich.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

Introduction: The Role and Significance of Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate

An In-depth Technical Guide to the Solubility and Stability of Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate

This guide provides a comprehensive technical overview of the solubility and stability of this compound. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes critical data with practical, field-proven insights to ensure the effective handling, storage, and application of this versatile compound.

This compound is a diaryliodonium salt, a class of hypervalent iodine compounds that have gained prominence as powerful reagents in organic synthesis and materials science.[1][2] These salts are particularly valued for their ability to act as efficient photoacid generators (PAGs) in photolithography and UV-curing processes, and as versatile electrophilic arylating agents in synthetic chemistry.[3][4] The title compound, with its bulky tert-butyl groups, offers enhanced solubility in organic media and specific stability characteristics that make it suitable for a range of specialized applications.[5] Understanding its solubility and stability is paramount for optimizing reaction conditions, ensuring formulation longevity, and guaranteeing reproducible results.

This guide delves into the core physicochemical properties of this compound, providing not just data, but the underlying scientific principles and methodologies required for its successful application.

Solubility Profile: A Practical Assessment

The solubility of a reagent is a critical parameter that dictates its utility in various applications, from reaction media selection in organic synthesis to formulation compatibility in polymer chemistry. The solubility of this compound is governed by the interplay between the large, relatively nonpolar diaryliodonium cation and the more polar p-toluenesulfonate (tosylate) anion. The bulky tert-butyl groups on the phenyl rings significantly enhance its affinity for organic solvents compared to unsubstituted diphenyliodonium salts.[5]

Quantitative and Qualitative Solubility Data

The following table summarizes the known solubility of this compound in various common laboratory and industrial solvents.

| Solvent | Chemical Class | Solubility | Reference |

| Propylene glycol monomethyl ether acetate (PGMEA) | Glycol Ether Acetate | < 1% w/w | |

| γ-Butyrolactone (GBL) | Lactone | ~10% w/w | |

| Ethyl Lactate | Lactate Ester | ~10% w/w | |

| Water | Aqueous | Insoluble (presumed) | [6] |

| Ethanol | Alcohol | Soluble | |

| Dichloromethane (DCM) | Chlorinated Solvent | Soluble | [7] |

| Acetonitrile (MeCN) | Nitrile | Soluble | [8][9] |

| Chloroform (CHCl₃) | Chlorinated Solvent | Soluble | [8][10] |

Note: The term "Soluble" in the table indicates qualitative information from sources discussing general diaryliodonium salt behavior or synthesis, where specific quantitative data for this salt was not provided. The choice of counter-ion significantly impacts solubility; salts with hexafluorophosphate or tetraphenylborate anions often exhibit different solubility profiles.[5][11][12]

Factors Influencing Solubility

The dissolution of an ionic compound like an iodonium salt is a complex process. The key is to select a solvent that can effectively solvate both the large, organic cation and the sulfonate anion.

Caption: Key factors influencing the solubility of iodonium salts.

-

Expert Insight: The moderate solubility in polar aprotic solvents like γ-butyrolactone and poor solubility in PGMEA highlights a nuanced requirement. While polarity is necessary to solvate the ions, the large organic cation requires a solvent with significant organic character. Solvents like acetonitrile and dichloromethane strike this balance effectively, making them common choices for reactions involving diaryliodonium salts.[7][8][9]

Experimental Protocol: Determination of Approximate Solubility

This protocol provides a reliable, step-by-step method for determining the approximate solubility of the title compound in a new solvent.

Objective: To estimate the solubility of this compound at ambient temperature (~22 °C).

Materials:

-

This compound

-

Test solvent (e.g., Tetrahydrofuran, Acetone)

-

Analytical balance (±0.1 mg)

-

Vials (e.g., 4 mL glass vials) with screw caps

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer for quantification (optional, for precise measurement)

Methodology:

-

Preparation: Add a precisely weighed amount of the compound (e.g., 100 mg) to a vial.

-

Solvent Addition: Add a small, known volume of the test solvent (e.g., 1.0 mL) to the vial.

-

Equilibration: Cap the vial securely and stir the mixture vigorously at a constant ambient temperature for at least 24 hours. This extended time is crucial to ensure equilibrium is reached.

-

Observation (Qualitative): After 24 hours, visually inspect the vial. If all solid has dissolved, the solubility is greater than 100 mg/mL. If solid remains, proceed to the next step.

-

Separation: Allow the suspension to settle for at least 1 hour. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved particulates.

-

Quantification (Quantitative):

-

Accurately dilute a known volume of the filtered supernatant with a suitable solvent.

-

Determine the concentration of the dissolved compound using a pre-calibrated analytical method (e.g., HPLC with a UV detector).

-

Calculate the original concentration in the supernatant to determine the solubility in mg/mL or g/L.

-

-

Self-Validation: Repeat the experiment at least twice to ensure the results are reproducible. The system is self-validating if the solubility values from replicate experiments are within an acceptable margin of error (e.g., ±5%).

Stability Profile: A Multi-Faceted Analysis

The stability of diaryliodonium salts is a critical consideration for their storage, handling, and application. Degradation can lead to loss of reactivity, formation of interfering byproducts, and inconsistent performance. The primary degradation pathways are driven by heat, light, and hydrolysis.

Thermal Stability

This compound is a solid that is generally stable at ambient temperature.[13] However, like most diaryliodonium salts, it will decompose at elevated temperatures.

-

Melting Point/Decomposition: The reported melting point is in the range of 237-240 °C.[14] It is common for diaryliodonium salts to decompose at or near their melting point.[1][11]

-

Analytical Assessment: Thermal stability is authoritatively assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[11][15] TGA measures mass loss as a function of temperature, identifying the onset of decomposition, while DSC measures the heat flow associated with thermal transitions, revealing endothermic (melting) and exothermic (decomposition) events.[15]

Table: Thermal Properties

| Parameter | Value | Significance | Reference |

| Melting Point | 237-240 °C | Upper limit for short-term heating | [14] |

| Decomposition | Occurs near melting point | Defines thermal processing limits | [1][11] |

| Storage Class | 11 (Combustible Solids) | Indicates solid flammability |

Photostability

A defining characteristic of diaryliodonium salts is their sensitivity to light, particularly in the UV spectrum. This property is harnessed in their application as photoacid generators.

-

Mechanism of Photodecomposition: Upon absorption of UV radiation, the C-I bond is cleaved, leading to the formation of radical and cationic species.[2][3] In the presence of a proton source (e.g., solvent), this ultimately generates a strong Brønsted acid (in this case, p-toluenesulfonic acid) and various aryl byproducts. A study on the bis-(4-tert-butyl phenyl)-iodonium cation under 254-nm irradiation confirmed it reacts rapidly, with a half-life of 39.2 seconds, forming products like tert-butyl benzene and tert-butyl iodobenzene.[3]

-

Practical Implications: Exposure to ambient laboratory light or sunlight will cause degradation over time. Therefore, the compound must be stored in light-proof containers.[6][13][16] This photosensitivity is the basis for its use in photolithography, where patterned UV light is used to generate acid in specific areas of a polymer film.[3]

Hydrolytic Stability

While generally stable in dry conditions, diaryliodonium salts can be susceptible to hydrolysis, especially in the presence of bases.

-

Neutral/Acidic Conditions: The compound is relatively stable in neutral or acidic aqueous media for short periods. However, prolonged contact with water is not recommended.[16]

-

Basic Conditions: In the presence of strong bases such as hydroxide, the electrophilic iodine center is attacked, leading to decomposition.[16] This reaction can be complex, potentially leading to the formation of iodoarenes and other byproducts. General studies on diaryliodonium salt hydrolysis confirm their susceptibility under certain conditions.[17][18]

Summary of Degradation Pathways

The following diagram illustrates the primary degradation pathways for the iodonium salt.

Caption: Primary degradation pathways for the title compound.

Experimental Protocol: Accelerated Stability Study

This protocol outlines a method to assess the stability of the compound under stressed conditions, providing predictive data on its long-term stability.

Objective: To evaluate the stability of the compound when exposed to elevated temperature and light.

Materials:

-

This compound (solid or in solution)

-

Amber and clear glass vials with sealed caps

-

Calibrated laboratory oven

-

Photostability chamber with a defined light source (e.g., UV lamp)

-

HPLC system with a validated method for quantifying the parent compound and detecting degradation products.

Methodology:

-

Sample Preparation: Prepare multiple identical samples of the compound. If testing a solution, dissolve a known concentration in a relevant solvent (e.g., acetonitrile). Aliquot into both amber (light-protected) and clear (light-exposed) vials.

-

Initial Analysis (T=0): Immediately analyze one sample to establish the initial purity and concentration. This is the baseline reference.

-

Stress Conditions:

-

Thermal Stress: Place a set of amber vials in an oven at an elevated temperature (e.g., 60 °C).

-

Photolytic Stress: Place a set of clear vials in a photostability chamber. A parallel set in amber vials should be included to act as a control (dark control).

-

-

Time Points: Withdraw one vial from each stress condition at predetermined time points (e.g., 1, 3, 7, and 14 days).

-

Analysis:

-

Allow the vial to return to room temperature.

-

Analyze the sample by HPLC. Quantify the remaining percentage of the parent compound.

-

Examine the chromatogram for the appearance of new peaks, which indicate degradation products.

-

-

Data Interpretation: Plot the percentage of the remaining parent compound against time for each condition. This provides a degradation rate profile. A stable compound will show minimal loss of the parent peak and no significant formation of new peaks.

-

Self-Validation: The protocol's integrity is validated by the T=0 sample and the dark control in the photostability test. The dark control should show significantly less degradation than the light-exposed sample, isolating the effect of light.

Handling, Storage, and Safety

Given the stability profile, proper handling and storage are essential to maintain the integrity and reactivity of this compound.

Recommended Storage

-

Temperature: Store at ambient temperature or under refrigeration for enhanced long-term stability.[13][16]

-

Atmosphere: Keep in a tightly sealed container in a dry place to protect from moisture.[6][13] Use of a desiccator is recommended for long-term storage.[13]

-

Light: The compound is light-sensitive and must be stored in an amber or other opaque vial to prevent photodecomposition.[6][13][14][16]

Safe Handling Workflow

The following workflow ensures safe handling during laboratory use.

Caption: Recommended workflow for safe handling.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[6][16]

-

Hazardous Decomposition Products: Upon thermal decomposition, the compound may release carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen iodide.[6]

Conclusion

This compound is a valuable and potent chemical tool. Its efficacy, however, is directly tied to a thorough understanding and control of its solubility and stability. By adhering to the principles and protocols outlined in this guide, researchers and developers can mitigate risks associated with degradation, ensure consistent and reproducible outcomes, and unlock the full potential of this versatile diaryliodonium salt in their applications. The key to success lies in respecting its sensitivity to light and heat and selecting solvent systems that accommodate its unique ionic and organic characteristics.

References

-

Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. National Center for Biotechnology Information. [Link]

-

Xiao, Z. (2020). Arylation Reactions Using Diaryliodonium Salts. Newcastle University eTheses. [Link]

-

Diaryliodonium salt stability. Reddit r/Chempros. (2022). [Link]

-

Arylation Reactions Using Diaryliodonium Salts. Newcastle University Theses. [Link]

-

This compound, Electronic grade, 99+% (metals basis). Fisher Scientific. [Link]

-

Structure and thermal stability of phosphorus-iodonium ylids. Beilstein Journals. [Link]

-

Niu, X. Z., et al. (2022). Fate of bis-(4-tert-butyl phenyl)-iodonium under photolithography relevant irradiation and the environmental risk properties of the formed photoproducts. PubMed. [Link]

-

Hydrolysis of Diaryliodonium Salts. Scilit. [Link]

-

Fate of bis-(4-tert-butyl phenyl)-iodonium under photolithography relevant irradiation and the environmental risk properties of the formed photoproducts. Crossref. [Link]

-

Hydrolysis of Diaryliodonium Salts. R Discovery. [Link]

-

A New Synthesis of Bis (4-tert-butylphenyl) Iodonium Hexafluoroantimonate; a Known Catalyst for Photopolymerization. DigitalCommons@SHU. [Link]

-

Reitti, M. (2019). Diaryliodonium Salts: Synthesis, Applications and Computational Investigations. DiVA portal. [Link]

-

Efficient One-Pot Synthesis of Bis(4- Tert -Butylphenyl) Iodonium Triflate. ResearchGate. [Link]

-

Diaryliodonium Salts. Diva-portal.org. [Link]

-

Diaryliodoniums Salts as Coupling Partners for Transition-Metal Catalyzed C- and N-Arylation of Heteroarenes. MDPI. [Link]

-

Bis 4-t-butyl Iodonium TPB. Hampford Research Inc. [Link]

-

Fate of bis-(4-tert-butyl phenyl)-iodonium under photolithography relevant irradiation and the environmental risk properties of the formed photoproducts. ResearchGate. [Link]

-

Sustainable and scalable one-pot synthesis of diaryliodonium salts. RSC Publishing. [Link]

-

Synthesis of a diaryliodonium salt and its use in the direct arylation of andole: a two-step experiment for. CORA. [Link]

-

bis(4-tert-butylphenyl)iodonium nonafluorobutane-1-sulfonate - Substance Information. ECHA. [Link]

-

Speciation of Diaryliodonium Salts in Solution and Their Reactivity Towards N-nucleophiles (Phthalimide and A. PDXScholar. [Link]

-

Mechanistic analysis of N-arylation with diaryliodonium salts. ChemRxiv. [Link]

-

Scalable electrochemical synthesis of diaryliodonium salts. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate. PubChem. [Link]

-

Mechanistic analysis of N-arylation with diaryliodonium salts. Cambridge Open Engage. [Link]

Sources

- 1. theses.ncl.ac.uk [theses.ncl.ac.uk]

- 2. digitalcommons.sacredheart.edu [digitalcommons.sacredheart.edu]

- 3. Fate of bis-(4-tert-butyl phenyl)-iodonium under photolithography relevant irradiation and the environmental risk properties of the formed photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diaryliodoniums Salts as Coupling Partners for Transition-Metal Catalyzed C- and N-Arylation of Heteroarenes | MDPI [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. fishersci.com [fishersci.com]

- 7. cora.ucc.ie [cora.ucc.ie]

- 8. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]

- 9. Scalable electrochemical synthesis of diaryliodonium salts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00457C [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Newcastle University eTheses: Arylation Reactions Using Diaryliodonium Salts [theses.ncl.ac.uk]

- 12. hampfordresearch.com [hampfordresearch.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. This compound, Electronic grade, 99+% (metals basis) | Fisher Scientific [fishersci.ca]

- 15. Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. reddit.com [reddit.com]

- 17. scilit.com [scilit.com]

- 18. discovery.researcher.life [discovery.researcher.life]

An In-depth Technical Guide to Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate: A Core Component in Advanced Photopolymerization

This guide provides a comprehensive technical overview of Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate, a diaryliodonium salt that has become a cornerstone in the field of photopolymerization. Tailored for researchers, scientists, and drug development professionals, this document delves into the fundamental chemistry, mechanisms of action, and practical applications of this versatile photoacid generator (PAG).

Introduction: The Role of Diaryliodonium Salts in Cationic Photopolymerization

Cationic photopolymerization is a powerful technique for the rapid, on-demand curing of various monomers, offering distinct advantages over traditional free-radical polymerization. These benefits include low shrinkage, excellent adhesion to a variety of substrates, and high chemical resistance of the final cured polymer.[1] Central to this technology is the photoacid generator (PAG), a compound that, upon exposure to ultraviolet (UV) radiation, generates a strong acid that initiates the polymerization process.[2]

This compound belongs to the class of diaryliodonium salts, which are highly efficient photoinitiators for cationic polymerization.[3] These salts are prized for their thermal stability in the absence of light, coupled with their high quantum yields of acid generation upon irradiation.[1][4] This unique combination allows for the formulation of stable, one-part systems that can be rapidly cured with spatial and temporal control, making them invaluable in a wide range of industrial applications, including coatings, adhesives, inks, and 3D printing.[5][6][7]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective formulation and application.

| Property | Value | Reference |

| Chemical Formula | C₂₇H₃₃IO₃S | |

| Molecular Weight | 564.52 g/mol | |

| Appearance | White to pale cream crystals or powder | [8] |

| Melting Point | 237-240 °C (decomposes) | |

| λmax | 202 nm | |

| Solubility | PGMEA: <1%, γ-butyrolactone: ~10%, Ethyl lactate: ~10% |

Mechanism of Action: Photolysis and Acid Generation

The efficacy of this compound as a photoinitiator stems from its ability to undergo efficient photolysis upon exposure to UV radiation. This process leads to the generation of a strong Brønsted acid, p-toluenesulfonic acid, which is the true initiator of cationic polymerization.[9] The photolytic decomposition of diaryliodonium salts is a complex process involving both homolytic and heterolytic cleavage of the carbon-iodine bond.[10]

Upon absorption of a photon, the diaryliodonium salt is promoted to an excited singlet state. From this excited state, the molecule can undergo one of two primary decomposition pathways:

-

Homolytic Cleavage: The carbon-iodine bond breaks to form a diaryliodinium radical cation and an aryl radical.

-

Heterolytic Cleavage: The carbon-iodine bond cleaves to produce an aryl cation and an iodoarene.

The reactive species generated through these pathways subsequently react with a hydrogen donor in the formulation (such as the monomer or a solvent) to produce the Brønsted acid.[6]

Caption: Photolysis mechanism of this compound.

Synthesis of this compound

Diaryliodonium salts can be synthesized through various methods. A particularly efficient and scalable approach is a one-pot synthesis starting from iodine. The following protocol is adapted from a well-established procedure for the synthesis of the analogous triflate salt and is expected to yield the p-toluenesulfonate salt with minor modifications.[11][12][13]

Experimental Protocol: One-Pot Synthesis

Sources

- 1. Photolysis of tris(4-tert-butoxycarbonyloxyphenyl) sulphonium salts. A mechanistic study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Photo-Acid Generators (PAGs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchtrends.net [researchtrends.net]

- 5. light-sources.com [light-sources.com]

- 6. sartomer.arkema.com [sartomer.arkema.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound, Electronic grade, 99+% (metals basis) 1 g [thermofisher.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. Efficient one-pot synthesis of bis(4-tert-butylphenyl)iodonium triflate [su.diva-portal.org]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate as a Photoacid Generator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate is a diaryliodonium salt that functions as a photoacid generator (PAG).[1] PAGs are compounds that, upon exposure to light, generate a strong acid.[2][3] This property makes them essential components in a variety of photolithographic processes, particularly in the manufacturing of microelectronics and in certain drug delivery applications.[3][4] The acid generated by the PAG catalyzes chemical reactions in the surrounding matrix, such as the deprotection of a polymer resin in a chemically amplified photoresist.[2] This catalytic nature allows for a high degree of sensitivity, as a single photoacid molecule can initiate a cascade of reactions.[2]

Diaryliodonium salts, like this compound, are a prominent class of ionic PAGs.[2] They are valued for their high thermal stability and the ability to generate a strong Brønsted acid upon irradiation.[2][5] The specific properties of the generated acid are determined by the counter-anion, in this case, p-toluenesulfonate.[2] This guide will provide a comprehensive overview of the core properties, mechanism of action, and practical applications of this compound.

Physicochemical Properties

Understanding the fundamental properties of this compound is crucial for its effective application. These properties dictate its solubility in various solvents, its thermal stability during processing, and its photochemical reactivity.

| Property | Value | Source |

| CAS Number | 131717-99-2 | [6] |

| Molecular Formula | C27H33IO3S | [7] |

| Molecular Weight | 564.52 g/mol | [6] |

| Appearance | White to pale cream crystals or powder | [8] |

| Melting Point | 237-240 °C | [6] |

| Maximum Absorption (λmax) | 202 nm | [6] |

| Solubility | ||

| Propylene glycol methyl ether acetate (PGMEA) | <1% | [6] |

| γ-butyrolactone | ~10% | [6] |

| Ethyl lactate | ~10% | [6] |

Mechanism of Photoacid Generation

The generation of p-toluenesulfonic acid from this compound upon UV irradiation is a multi-step process. The process begins with the absorption of a photon by the diaryliodonium cation.

The primary photochemical event is the homolytic or heterolytic cleavage of a carbon-iodine bond.[9]

-

Homolytic Cleavage: The absorption of a photon excites the iodonium salt to a singlet excited state, which can then undergo intersystem crossing to a triplet state. This triplet state can then cleave homolytically to form an aryl radical and an aryliodonium radical cation.

-

Heterolytic Cleavage: Alternatively, the excited singlet state can directly undergo heterolytic cleavage to form an aryl cation and an iodoarene.[9]

The reactive intermediates generated from these cleavage pathways subsequently react with components of the surrounding medium (e.g., solvent, polymer resin) to ultimately produce the strong Brønsted acid, p-toluenesulfonic acid.[5] A simplified representation of the photodecomposition is shown below.[10]

Caption: Photochemical generation of p-toluenesulfonic acid.

Applications in Chemically Amplified Photoresists

A primary application of this compound is in chemically amplified (CAR) photoresists, which are fundamental to modern microlithography.[4] In a typical positive-tone CAR system, the photoresist formulation consists of a polymer with acid-labile protecting groups, the PAG, and a solvent.

The process can be summarized as follows:

-

Spin Coating: The photoresist is spin-coated onto a substrate (e.g., a silicon wafer) to form a thin, uniform film.

-

Soft Bake: The coated substrate is baked to remove the solvent.

-

Exposure: The photoresist is imagewise exposed to UV radiation (e.g., 248 nm or 193 nm).[11] In the exposed regions, the PAG generates p-toluenesulfonic acid.

-

Post-Exposure Bake (PEB): The substrate is baked at a specific temperature. The generated acid diffuses and catalyzes the cleavage of the acid-labile protecting groups on the polymer.[12] This catalytic reaction renders the exposed regions of the photoresist soluble in an aqueous developer.

-

Development: The wafer is treated with a developer solution, which selectively removes the exposed regions of the photoresist, creating a positive-tone pattern.

Sources

- 1. hampfordresearch.com [hampfordresearch.com]

- 2. Technical Information About Photo Acid Generators - San Apro [san-apro.co.jp]

- 3. dakenchem.com [dakenchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. datapdf.com [datapdf.com]

- 6. 二(4-叔丁基苯基)碘鎓对甲苯磺酸盐 electronic grade, ≥99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | C27H33IO3S | CID 16216932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, Electronic grade, 99+% (metals basis) 1 g [thermofisher.com]

- 9. Photochemistry of Diaryliodonium Salts for Journal of Organic Chemistry - IBM Research [research.ibm.com]

- 10. researchgate.net [researchgate.net]

- 11. US20040106062A1 - Photoacid generators in photoresist compositions for microlithography - Google Patents [patents.google.com]

- 12. pubs.aip.org [pubs.aip.org]

Spectral data (NMR, IR) of Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate

An In-Depth Technical Guide to the Spectral Characterization of Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate

Executive Summary: This technical guide provides a comprehensive analysis of the spectral data for this compound (CAS 131717-99-2), a diaryliodonium salt of significant interest in fields such as photolithography and organic synthesis as a photoacid generator. Tailored for researchers, scientists, and drug development professionals, this document offers a detailed interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectra. By grounding the analysis in fundamental spectroscopic principles and data from analogous structures, this guide explains the causality behind spectral features and establishes a framework for the empirical verification of the compound's identity and purity. Detailed, field-proven protocols for sample preparation and data acquisition are provided to ensure reliable and reproducible results.

Introduction

This compound is a member of the diaryliodonium salt family, which are widely employed as efficient cationic photoinitiators or photoacid generators (PAGs) in industrial processes. Upon exposure to ultraviolet radiation, these compounds undergo irreversible photolysis to generate a strong Brønsted acid, which then catalyzes subsequent chemical reactions such as polymerization.[1] The efficiency and efficacy of these processes are contingent on the purity and structural integrity of the PAG.

Therefore, robust analytical characterization is paramount. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, serve as the cornerstones for structural elucidation and quality control. This guide provides a detailed examination of the expected spectral features of this specific salt, linking them to its molecular structure and offering insights into practical experimental considerations.

Molecular Structure and Spectroscopic Correlation

The compound is an ionic salt composed of two distinct parts: the bis(4-tert-butylphenyl)iodonium cation and the p-toluenesulfonate (tosylate) anion . This duality is directly reflected in its spectral data, with signals corresponding to each ionic component being observable.

-

Cation: [ (CH₃)₃C-C₆H₄- ]₂I⁺

-

Anion: CH₃-C₆H₄-SO₃⁻

Due to the symmetry in both the cation and the anion, the number of unique signals in the NMR spectra is simplified, providing a clear spectral fingerprint for verification.

Caption: Logical breakdown of the ionic compound structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides atom-specific information about the chemical environment, connectivity, and structure of a molecule. For diaryliodonium salts, selecting an appropriate deuterated solvent is the first critical step; solvents like deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are commonly used due to their ability to dissolve these polar, ionic compounds.[2]

¹H NMR Spectral Analysis

The proton NMR spectrum offers a quantitative and structural fingerprint of the molecule. The symmetry of both the cation and anion leads to a relatively simple, predictable pattern. The large tert-butyl groups provide a distinct, high-intensity singlet, serving as an excellent reference point for integration. The expected signals are summarized below.

Table 1: Predicted ¹H NMR Spectral Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.0 - 8.2 | Doublet | 4H | Cation: Ar-H (ortho to I⁺) | Protons ortho to the electron-withdrawing iodonium center are significantly deshielded and shifted downfield. |

| ~ 7.5 - 7.6 | Doublet | 4H | Cation: Ar-H (meta to I⁺) | Protons meta to the iodonium center are less deshielded than the ortho protons. |

| ~ 7.5 | Doublet | 2H | Anion: Ar-H (ortho to SO₃⁻) | Aromatic protons on the tosylate anion, deshielded by the sulfonate group. |

| ~ 7.1 - 7.2 | Doublet | 2H | Anion: Ar-H (ortho to CH₃) | Aromatic protons adjacent to the electron-donating methyl group are more shielded. |

| ~ 2.3 | Singlet | 3H | Anion: -CH ₃ | Typical chemical shift for a methyl group attached to an aromatic ring. |

| ~ 1.3 | Singlet | 18H | Cation: -C(CH ₃)₃ | The nine equivalent protons of each of the two tert-butyl groups produce a strong, sharp singlet in a characteristic aliphatic region.[3] |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, C-C coupling is not observed, resulting in a spectrum where each unique carbon atom produces a single peak.[4]

Table 2: Predicted ¹³C NMR Spectral Data

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 155 | Cation: Ar-C -C(CH₃)₃ | The para-substituted aromatic carbon, shifted downfield by the tert-butyl substituent. |

| ~ 145 | Anion: Ar-C -SO₃⁻ | Aromatic carbon directly attached to the electron-withdrawing sulfonate group. |

| ~ 140 | Anion: Ar-C -CH₃ | Aromatic carbon bearing the methyl group. |

| ~ 135 | Cation: Ar-C H (ortho to I⁺) | Aromatic carbons ortho to the iodonium center. |

| ~ 132 | Cation: Ar-C H (meta to I⁺) | Aromatic carbons meta to the iodonium center. |